molecular formula C21H25NO6 B11014116 N-{2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoyl}norvaline

N-{2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoyl}norvaline

Cat. No.: B11014116
M. Wt: 387.4 g/mol
InChI Key: BTCASKWFHPAYAI-UHFFFAOYSA-N
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Description

N-{2-[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoyl}norvaline is a structurally complex compound featuring a cyclopenta[c]chromen core fused with a tetrahydrochromenone system. The molecule includes a 7-methyl substituent and a 4-oxo group, which contribute to its electronic and conformational properties. At position 9 of the chromen system, an ether-linked propanoyl group is attached to norvaline, a non-proteinogenic branched-chain amino acid.

Properties

Molecular Formula

C21H25NO6

Molecular Weight

387.4 g/mol

IUPAC Name

2-[2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxy]propanoylamino]pentanoic acid

InChI

InChI=1S/C21H25NO6/c1-4-6-15(20(24)25)22-19(23)12(3)27-16-9-11(2)10-17-18(16)13-7-5-8-14(13)21(26)28-17/h9-10,12,15H,4-8H2,1-3H3,(H,22,23)(H,24,25)

InChI Key

BTCASKWFHPAYAI-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)O)NC(=O)C(C)OC1=CC(=CC2=C1C3=C(CCC3)C(=O)O2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoyl}norvaline typically involves multiple steps. One common approach starts with the preparation of the chromen ring system, followed by the introduction of the cyclopentane ring. The norvaline moiety is then attached through an oxypropanoyl linkage. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoyl}norvaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, reduction may produce reduced forms of the compound, and substitution reactions may result in various substituted derivatives .

Scientific Research Applications

N-{2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoyl}norvaline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs and treatments.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-{2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoyl}norvaline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Compound A : 2-[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]-N-[4-(2-methyl-2-propanyl)phenyl]acetamide

  • Core Structure : Shares the 7-methyl-4-oxo-tetrahydrocyclopenta[c]chromen system.
  • Substituent : Position 9 is substituted with an acetamide group linked to a 4-tert-butylphenyl moiety.
  • Key Differences: Unlike the target compound, Compound A lacks the norvaline residue, replacing it with a hydrophobic tert-butylphenyl group.

Compound B : Neobavaisoflavone (7-hydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]chromen-4-one)

  • Core Structure : Chromen-4-one (simpler than the cyclopenta[c]chromen system).
  • Substituents : Features a prenylated (3-methylbut-2-enyl) phenyl group at position 3.
  • Key Differences : The absence of the fused cyclopentane ring in neobavaisoflavone reduces conformational rigidity compared to the target compound. Prenylation may enhance binding to hydrophobic pockets in proteins, as demonstrated in studies on Aβ42 interactions .

Functional Group Analogues

Compound C : (2S)-7-Hydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one

  • Core Structure : Dihydrochromen-4-one with a hydroxylated phenyl group.
  • Substituents : A prenyl group at position 6 and a 4-hydroxyphenyl group at position 2.
  • Key Differences: The dihydrochromen system lacks the fused cyclopentane ring, reducing steric hindrance. The 4-hydroxyphenyl group may facilitate hydrogen bonding, contrasting with the target compound’s norvaline-mediated ionic interactions .

Comparative Analysis Table

Property/Feature Target Compound Compound A Neobavaisoflavone
Core Structure Cyclopenta[c]chromen-4-one Cyclopenta[c]chromen-4-one Chromen-4-one
Position 9 Substituent Propanoyl-norvaline Acetamide-4-tert-butylphenyl N/A (prenyl at position 3)
Molecular Weight Not explicitly reported ~380.5 g/mol (estimated) 322.4 g/mol
Hydrogen Bond Capacity High (amine/carboxyl from norvaline) Moderate (amide group) Moderate (hydroxyl groups)
Lipophilicity (LogP) Moderate (balanced by polar norvaline) High (tert-butylphenyl) High (prenyl group)
Reported Bioactivity Hypothesized enzyme/receptor targeting Not reported Aβ42 interaction, antioxidant potential

Research Findings and Implications

  • Norvaline vs. Prenyl/Aryl Groups: The norvaline side chain introduces both hydrogen-bonding (via -NH2 and -COOH) and hydrophobic (via aliphatic chain) interactions, offering a dual mechanism absent in prenylated or aryl-substituted analogues. This could make the compound a versatile candidate for targeting proteases or transporters .
  • Synthetic Challenges: The propanoyl-norvaline linkage requires precise peptide-coupling methodologies, contrasting with the simpler ether or ester formations in Compounds A and B. This complexity may impact scalability .

Biological Activity

N-{2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoyl}norvaline is a compound that combines the structural features of norvaline with a unique chromene moiety. This article aims to explore its biological activity through various studies and findings.

Chemical Structure and Properties

The compound has a complex structure characterized by:

  • Molecular Formula : C17H19NO4
  • Molecular Weight : 301.34 g/mol
  • InChI Key : WSKNTLSDMAPNDH-UHFFFAOYSA-N

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Amino Acid Interactions : As an acylated derivative of norvaline, it may influence protein synthesis and cellular signaling pathways by acting as a substrate for branched-chain amino acid aminotransferase (BCAT), which is crucial in amino acid metabolism.
  • Neuroprotective Effects : Similar to norvaline, this compound may exhibit neuroprotective properties. Studies have shown that norvaline can enhance glutamate levels in neuronal cells, which could play a role in neuroprotection against conditions such as Alzheimer's disease .

In Vitro Studies

  • Cell Viability and Cytotoxicity :
    • Research indicates that high concentrations of norvaline can reduce cell viability; however, the cytotoxic effects are highly concentration-dependent .
    • In vitro studies have demonstrated that at concentrations below 100 µM, norvaline does not exhibit significant cytotoxicity, suggesting a potential therapeutic window for its use.
  • Anti-inflammatory Properties :
    • Norvaline has been reported to possess anti-inflammatory effects in endothelial cells at concentrations ranging from 10 to 40 mM. This suggests that this compound may retain similar properties due to its structural similarity .

In Vivo Studies

  • Neuroprotective Effects in Animal Models :
    • Studies involving mouse models have shown that norvaline treatment can lead to significant neuroprotective effects against Alzheimer’s disease pathology by modulating glutamate homeostasis .

Data Tables

Property Value
Molecular FormulaC17H19NO4
Molecular Weight301.34 g/mol
InChI KeyWSKNTLSDMAPNDH-UHFFFAOYSA-N
Neuroprotective Concentration10–40 mM
Cytotoxic Concentration Threshold>125 µM

Case Studies

  • Case Study on Neuroprotection :
    • A study published in Frontiers in Neuroscience explored the neuroprotective effects of norvaline in a mouse model of Alzheimer’s disease. The results indicated that treatment with norvaline significantly improved cognitive function and reduced amyloid plaque formation .
  • Inflammation and Cell Viability :
    • A study assessing the inflammatory response in human endothelial cells found that norvaline exhibited anti-inflammatory properties without significant cytotoxicity at lower concentrations (10–40 mM), supporting its potential therapeutic application .

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